(19S)-19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
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Overview
Description
(S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of indolizinoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of (S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione involves multiple steps, typically starting from readily available precursors. One common synthetic route involves the use of manganese(I)-catalyzed C–H activation, which allows for the regioselective formation of the indolizinoquinoline core . The reaction conditions often include the use of specific solvents and temperature control to ensure high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher efficiency and consistency.
Chemical Reactions Analysis
(S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield hydroxyquinoline compounds .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anti-cancer agent due to its ability to inhibit topoisomerase I, an enzyme involved in DNA replication . In medicine, derivatives of this compound are being explored for their potential use in treating various types of cancer, including colon and small cell lung cancer . Additionally, it has applications in the pharmaceutical industry as a reference standard for quality control and assay development .
Mechanism of Action
The mechanism of action of (S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione involves the inhibition of topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. By inhibiting this enzyme, the compound induces DNA damage and cell death, making it a potent anti-cancer agent . The molecular targets and pathways involved in this mechanism include the formation of a stable complex between the compound and the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to apoptosis.
Properties
Molecular Formula |
C20H15N3O6 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C20H15N3O6/c1-2-20(26)14-7-16-17-11(8-22(16)18(24)13(14)9-29-19(20)25)5-10-6-12(23(27)28)3-4-15(10)21-17/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1 |
InChI Key |
XLHNAFUKOSPOAT-FQEVSTJZSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)[N+](=O)[O-])O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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